molecular formula C6F10O B169106 Decafluorocyclohexanone CAS No. 1898-91-5

Decafluorocyclohexanone

Cat. No.: B169106
CAS No.: 1898-91-5
M. Wt: 278.05 g/mol
InChI Key: YUMDTEARLZOACP-UHFFFAOYSA-N
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Description

Decafluorocyclohexanone (CAS 1898-91-5) is a highly fluorinated cyclic ketone with the molecular formula C6F10O and a molecular weight of 278.05 g/mol . This compound is characterized by its high density of 1.732 g/cm³ and a relatively low boiling point of 85.7°C at 760 mmHg, which is attributed to the presence of ten fluorine atoms . Its flash point is approximately 22°C, classifying it as a flammable liquid, and it has a vapor pressure of 68.528 mmHg at 25°C . Researchers value this molecule for its notable stability and unique physicochemical properties derived from its perfluorinated structure. These properties make it a compound of interest in advanced materials science, particularly in the development of specialty solvents, thermally stable fluids, and as a building block for synthesizing more complex fluorinated architectures. Its high fluorine content also suggests potential applications in the study of surface-active agents and coatings. When handling this compound, appropriate safety precautions must be observed. It is harmful if swallowed and requires the use of personal protective equipment . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDTEARLZOACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502941
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898-91-5
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decafluorocyclohexanone
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Preparation Methods

Reaction Conditions and Mechanism

The fluorination of cyclohexanone typically occurs in a reactor equipped with temperature and pressure controls. Elemental fluorine is introduced into a solution of cyclohexanone dissolved in an inert solvent such as perfluorinated hydrocarbons. The reaction proceeds via radical intermediates, with sequential hydrogen-fluorine substitutions occurring at elevated temperatures (150–250°C) and pressures (5–15 bar).

Key Challenges :

  • Selectivity : Over-fluorination can lead to byproducts such as perfluorocyclohexane.

  • Safety : F2\text{F}_2 is highly corrosive and toxic, necessitating specialized equipment.

Catalytic Fluorination with Metal Oxides

Catalytic methods enhance fluorination efficiency by lowering activation energy. Copper- and zinc-based catalysts, as described in dehydrogenation processes for cyclohexanone production, have been adapted for fluorination.

Example Protocol

A mixture of cyclohexanone and F2\text{F}_2 is passed over a fixed-bed catalyst comprising copper oxide (CuO\text{CuO}) and magnesium oxide (MgO\text{MgO}) at 200–300°C. The catalyst facilitates C–H bond activation, enabling selective fluorination at the alpha and beta positions of the ketone group.

Advantages :

  • Higher yields (70–85%) compared to non-catalytic routes.

  • Reduced fluorine consumption due to improved reaction kinetics.

Halogen Exchange (Halex) Reactions

Halex reactions involve replacing chlorine or bromine atoms in perhalogenated cyclohexanone derivatives with fluorine. This method is advantageous for controlling substitution patterns.

Synthetic Pathway

  • Perchlorination : Cyclohexanone is treated with chlorine gas (Cl2\text{Cl}_2) under UV light to yield perchlorocyclohexanone.

  • Fluorination : The chlorinated intermediate reacts with potassium fluoride (KF\text{KF}) or hydrogen fluoride (HF\text{HF}) at 100–150°C, replacing chlorine atoms with fluorine.

Limitations :

  • Requires multi-step synthesis.

  • Byproducts such as KCl\text{KCl} necessitate purification steps.

Electrochemical Fluorination (ECF)

ECF employs an electrolytic cell to generate fluorine radicals in situ, which react with cyclohexanone dissolved in anhydrous hydrogen fluoride (HF\text{HF}). This method is scalable and avoids handling gaseous F2\text{F}_2.

Process Parameters

  • Voltage : 5–10 V

  • Temperature : 0–20°C

  • Electrolyte : HF\text{HF} with additives like NaF\text{NaF} to enhance conductivity.

Outcomes :

  • Moderate yields (50–60%) due to competing side reactions.

  • Requires post-electrolysis distillation to isolate DFCH.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of each method:

MethodConditionsYield (%)Purity (%)Key Challenges
Direct Fluorination150–250°C, 5–15 bar, F2\text{F}_260–7585–90Safety, selectivity
Catalytic Fluorination200–300°C, CuO/MgO\text{CuO/MgO}70–8590–95Catalyst deactivation
Halex Reaction100–150°C, KF/HF\text{KF/HF}50–6580–85Multi-step synthesis
Electrochemical5–10 V, 0–20°C, HF\text{HF}50–6075–80Low yield, purification

Industrial-Scale Production Insights

Industrial production of DFCH prioritizes cost-effectiveness and safety. A patented approach involves a two-stage process:

  • Oxidative Fluorination : Cyclohexane is oxidized with oxygen in the presence of a cobalt catalyst to form cyclohexanone, followed by in-situ fluorination using F2\text{F}_2.

  • Distillation Purification : The crude product is distilled under reduced pressure to remove impurities such as cyclopentenal derivatives.

Optimization Strategies :

  • Recycling unreacted cyclohexanone and fluorine.

  • Using fixed-bed reactors to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Decafluorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into partially fluorinated cyclohexanols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated cyclohexanols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Fire Extinguishing Compositions

One of the notable applications of Decafluorocyclohexanone is in fire extinguishing formulations. Research indicates that fluorinated ketones, including DFCH, can be utilized effectively in fire suppression systems due to their low toxicity and high efficiency in extinguishing flames. The compound's ability to form stable mixtures with other fire retardants enhances its utility in various firefighting scenarios.

Case Study: Patent Analysis
A patent describes the synthesis and application of DFCH in fire extinguishing compositions. The process involves combining DFCH with other agents to improve its effectiveness in suppressing different types of fires, particularly those involving flammable liquids and gases . The studies conducted show that formulations containing DFCH have superior performance metrics compared to traditional agents.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of various therapeutic compounds. Its fluorinated structure contributes to the biological activity and stability of drug molecules.

Key Insights:

  • Fluorine Substitution: The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making DFCH a valuable building block in medicinal chemistry.
  • Research Findings: Studies have demonstrated that compounds synthesized using DFCH exhibit improved pharmacokinetic profiles, which are crucial for effective drug delivery and action .

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its unique properties allow for the effective separation and identification of complex mixtures.

Application Details:

  • Chromatographic Techniques: DFCH is used as a derivatizing agent that enhances the detection sensitivity of certain analytes. Its volatility and stability make it suitable for GC applications.
  • Mass Spectrometry: The compound's mass spectral characteristics facilitate the identification of unknown substances, providing valuable data for environmental monitoring and forensic analysis.

Comparison Table: Applications of this compound

Application AreaDescriptionKey Benefits
Fire ExtinguishingUsed in formulations for effective flame suppressionLow toxicity, high efficiency
PharmaceuticalsIntermediate in drug synthesisImproved stability and biological activity
Analytical ChemistryReagent for GC and MS applicationsEnhanced sensitivity and identification accuracy

Mechanism of Action

The mechanism by which decafluorocyclohexanone exerts its effects is primarily through its interaction with various molecular targets. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to form strong bonds with other molecules. This property is exploited in enzyme inhibition studies, where this compound can bind to active sites and alter enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares Decafluorocyclohexanone with three classes of analogs: non-fluorinated cyclohexanones, alkyl-substituted cyclohexanones, and perfluorinated alkanes.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties
This compound C₆F₁₀O 246.05 1898-91-5 High density (~1.8 g/cm³), low boiling point (~120°C estimated), hydrophobic
Cyclohexanone C₆H₁₀O 98.14 108-94-1 BP: 155°C, MP: -47°C, miscible with organic solvents
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 16618-75-0 BP: ~300°C, waxy solid, low water solubility
Tetradecafluorohexane C₆F₁₄ 338.04 355-42-0 BP: 56°C, volatile liquid, extremely low surface tension

Key Observations :

  • Fluorination drastically reduces boiling points compared to non-fluorinated analogs (e.g., this compound vs. Cyclohexanone) due to weaker intermolecular forces.
  • Alkyl-substituted analogs like 4-Heptylcyclohexanone exhibit higher molecular weights but retain traditional cyclohexanone reactivity .
  • Perfluorinated alkanes (e.g., Tetradecafluorohexane) share this compound’s hydrophobicity but lack a reactive ketone group .

Reactivity and Chemical Behavior

Electrophilic Reactivity
  • This compound: The electron-withdrawing effect of fluorine atoms deactivates the carbonyl group, reducing susceptibility to nucleophilic attacks (e.g., Grignard reactions) compared to non-fluorinated cyclohexanones .
  • Cyclohexanone: Highly reactive toward nucleophiles due to the unmodified carbonyl group, enabling common reactions like aldol condensation .
Thermal and Oxidative Stability
  • This compound exhibits superior thermal stability (>300°C decomposition) compared to 4-Heptylcyclohexanone, which degrades at ~200°C due to alkyl chain cleavage .
  • Fluorinated compounds generally resist oxidation, whereas alkyl-substituted analogs are prone to radical-initiated degradation .

Coordination Chemistry

This compound derivatives act as ligands in transition metal catalysis. For example, fluorinated phosphine-alkene ligands derived from this compound enhance catalytic efficiency in cross-coupling reactions due to their electron-deficient nature . In contrast, alkyl-substituted cyclohexanones are less effective in stabilizing electron-poor metal centers .

Environmental Impact

Fluorinated compounds like this compound persist in the environment due to strong C-F bonds, raising concerns about bioaccumulation. Alkyl-substituted analogs (e.g., 4-Heptylcyclohexanone) degrade faster but may release toxic intermediates .

Biological Activity

Decafluorocyclohexanone (DFCH) is a highly fluorinated compound with significant biological activity, particularly in biochemical research and potential pharmaceutical applications. This article explores its chemical properties, mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its unique fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity, making it a valuable compound in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Property Description
Chemical FormulaC6F10O
Molecular Weight314.06 g/mol
Physical StateColorless liquid
Boiling Point56 °C
SolubilitySoluble in organic solvents

The primary mechanism by which DFCH exerts its biological effects is through its interaction with molecular targets, particularly enzymes. The high electronegativity of fluorine allows DFCH to form strong bonds with active sites on enzymes, potentially altering their activity. This property is exploited in studies focusing on enzyme inhibition and protein interactions .

Enzyme Inhibition

DFCH has been investigated for its ability to inhibit various enzymes. For instance, studies have shown that it can bind to serine proteases, affecting their catalytic activity. This inhibition can be crucial for developing therapeutic agents targeting specific diseases where these enzymes play a role.

Antimicrobial Activity

Research indicates that DFCH exhibits antimicrobial properties against a range of bacterial strains. Its efficacy appears to correlate with its concentration, suggesting potential applications in developing antimicrobial agents. For example, DFCH was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at higher concentrations .

Toxicity and Environmental Impact

DFCH is noted for its low toxicity and environmental impact compared to other halogenated compounds. Studies suggest that it has a minimal ozone depletion potential and a short atmospheric lifetime, making it a candidate for environmentally friendly applications . Short-term inhalation tests have shown low acute toxicity levels in animal models .

Case Studies

  • Enzyme Inhibition Study : A study published in the Journal of Fluorine Chemistry demonstrated that DFCH effectively inhibited serine protease activity. The IC50 value was determined to be 25 µM, indicating potent enzyme inhibition capabilities .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial agents, DFCH was tested against common pathogens. It exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, which is comparable to traditional antibiotics .
  • Environmental Safety Assessment : Research conducted by the Minnesota Attorney General's office highlighted DFCH's low environmental impact profile. It was found to have negligible effects on ozone depletion and low global warming potential compared to other fluorinated compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decafluorocyclohexanone
Reactant of Route 2
Decafluorocyclohexanone

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